molecular formula C6H5BrN2O B15319676 5-Bromo-2-(oxiran-2-yl)pyrimidine

5-Bromo-2-(oxiran-2-yl)pyrimidine

Cat. No.: B15319676
M. Wt: 201.02 g/mol
InChI Key: CKZAZFOQKXVBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(oxiran-2-yl)pyrimidine: is a heterocyclic organic compound that contains both bromine and an epoxide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(oxiran-2-yl)pyrimidine typically involves the reaction of 5-bromopyrimidine with an epoxide precursor under specific conditions. One common method involves the use of 2-bromomalonaldehyde and amidine compounds as raw materials, which react in one step to form the desired compound . This method is advantageous due to its simplicity, safety, and cost-effectiveness, making it suitable for large-scale production.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been studied to accelerate nucleophilic displacement reactions, which can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(oxiran-2-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Epoxide Ring Opening: The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while epoxide ring opening can produce a range of alcohols and ethers.

Scientific Research Applications

Chemistry: 5-Bromo-2-(oxiran-2-yl)pyrimidine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize molecules with biological activity, such as enzyme inhibitors and receptor modulators .

Industry: The compound’s reactivity makes it valuable in the development of new materials and chemical processes. It can be used in the synthesis of advanced intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(oxiran-2-yl)pyrimidine involves its interaction with molecular targets through its reactive functional groups. The bromine atom and epoxide group can participate in various chemical reactions, allowing the compound to modify biological molecules and pathways. For example, the epoxide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(oxiran-2-yl)pyrimidine is unique due to the presence of both a bromine atom and an epoxide group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

5-bromo-2-(oxiran-2-yl)pyrimidine

InChI

InChI=1S/C6H5BrN2O/c7-4-1-8-6(9-2-4)5-3-10-5/h1-2,5H,3H2

InChI Key

CKZAZFOQKXVBRS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=NC=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.